molecular formula C11H13NO6 B1408269 (2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid CAS No. 157376-32-4

(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid

Cat. No.: B1408269
CAS No.: 157376-32-4
M. Wt: 255.22 g/mol
InChI Key: QHYRRCJBXXMTAX-RKDXNWHRSA-N
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Description

(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid is a chiral compound with two hydroxyl groups and a carbamoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and glycidic acid.

    Formation of Intermediate: The first step involves the reaction of 2-methoxyaniline with glycidic acid under acidic conditions to form an intermediate compound.

    Hydrolysis and Purification: The intermediate is then hydrolyzed under basic conditions to yield the desired this compound. The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled temperature and pressure conditions.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and yield of the production process.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 2,3-dioxo-3-[(2-methoxyphenyl)carbamoyl]propanoic acid.

    Reduction: Formation of 2,3-dihydroxy-3-[(2-methoxyphenyl)amino]propanoic acid.

    Substitution: Formation of 2,3-dihydroxy-3-[(2-substituted phenyl)carbamoyl]propanoic acid.

Scientific Research Applications

(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates biochemical pathways related to oxidative stress, inflammation, and cell signaling.

    Effects: The compound exerts its effects by inhibiting enzyme activity, reducing oxidative damage, and modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-dihydroxy-3-[(2-hydroxyphenyl)carbamoyl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R,3R)-2,3-dihydroxy-3-[(2-chlorophenyl)carbamoyl]propanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

    (2R,3R)-2,3-dihydroxy-3-[(2-nitrophenyl)carbamoyl]propanoic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxy-4-(2-methoxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-18-7-5-3-2-4-6(7)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYRRCJBXXMTAX-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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